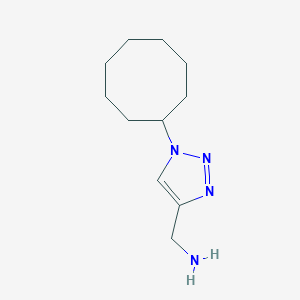

(1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanamine

Description

Properties

IUPAC Name |

(1-cyclooctyltriazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4/c12-8-10-9-15(14-13-10)11-6-4-2-1-3-5-7-11/h9,11H,1-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYYRTJKWVKIVSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)N2C=C(N=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most common and reliable method to synthesize 1,2,3-triazoles is the copper(I)-catalyzed Huisgen cycloaddition between organic azides and terminal alkynes, known as "click chemistry." This method allows regioselective formation of 1,4-disubstituted 1,2,3-triazoles under mild conditions.

General Procedure : A cyclooctyl azide is reacted with an alkyne bearing a protected or masked methanamine precursor (e.g., propargylamine derivatives or alkynes with suitable leaving groups) in the presence of a copper(I) catalyst (CuI or CuSO4/sodium ascorbate system) and a base such as DIPEA (N,N-diisopropylethylamine) in dry tetrahydrofuran (THF) or other polar aprotic solvents.

Reaction Conditions : Typically, the reaction is performed at room temperature to reflux temperatures, with stirring until the starting materials are consumed as monitored by TLC.

Workup and Purification : After reaction completion, the mixture is filtered to remove copper residues, solvents are evaporated, and the crude product is purified by silica gel column chromatography.

Yields : Reported yields for similar 1,2,3-triazole derivatives range from moderate to good (25–70%), depending on substrate and conditions.

Introduction of the Methanamine Group

Following triazole ring formation, the methanamine substituent at the 4-position can be introduced or unmasked by:

Reduction of a Nitrile or Azide Intermediate : If the 4-position substituent is initially introduced as a nitrile or azide, subsequent catalytic hydrogenation or Staudinger reduction can convert it into the primary amine.

Nucleophilic Substitution : Alternatively, the methanamine group can be installed via nucleophilic substitution on a 4-halogenated triazole intermediate.

Ammonolysis of Esters or Amides : In some cases, esters or amides at the 4-position are converted to amines by ammonolysis under reflux conditions with ammonium hydroxide or ammonia gas.

Representative Detailed Preparation Procedure

Based on analogous literature procedures for 1,2,3-triazole derivatives with alkyl substituents, the following method can be adapted for this compound:

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Cyclooctyl azide (1 mmol), propargylamine (1.2 mmol), CuI (0.1 mmol), DIPEA (2 mmol), dry THF (50 mL), room temp, 12 h | CuAAC reaction forming 1-cyclooctyl-4-(aminomethyl)-1,2,3-triazole intermediate | 60–70 |

| 2 | Purification by silica gel chromatography (eluent: ethyl acetate/hexanes gradient) | Isolation of pure triazole intermediate | — |

| 3 | If necessary, reduction of protecting groups or further amination steps | Conversion to free methanamine if protected | 80–90 (if applicable) |

Analytical and Spectroscopic Characterization

NMR Spectroscopy : ^1H and ^13C NMR confirm the triazole ring and substituents; characteristic signals include singlets for triazole protons and methylene protons adjacent to nitrogen.

Mass Spectrometry : Molecular ion peak consistent with molecular formula C11H20N4 (for cyclooctyl-triazolylmethanamine).

IR Spectroscopy : Absence of azide stretch (~2100 cm^-1) confirms complete cycloaddition; presence of N-H and C-N stretches.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Anticancer Activity

The compound exhibits notable antiproliferative effects against various cancer cell lines. Research indicates that triazole derivatives like (1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanamine can inhibit key enzymes involved in cell division and induce apoptosis through mechanisms such as cell cycle arrest at the G2/M phase. Specifically, it has been shown to bind to the colchicine site of tubulin, disrupting microtubule dynamics essential for mitosis.

Bioconjugation and Molecular Probes

This compound serves as a valuable building block for synthesizing bioconjugates and molecular probes. Its triazole structure is amenable to "click chemistry," allowing for efficient and selective coupling reactions that are crucial in developing targeted therapies and diagnostic tools.

Polymer Development

Triazole derivatives are utilized in creating advanced materials such as polymers and coordination complexes. The unique properties imparted by the cyclooctyl group may enhance the mechanical and thermal stability of these materials, making them suitable for various industrial applications.

Pharmacokinetics and Toxicology

Research into the pharmacokinetics of this compound indicates that it maintains its cytotoxic activity over extended periods. However, dosage optimization is crucial; lower doses may yield therapeutic effects while higher doses could result in toxicity. Understanding the compound's metabolic pathways and transport mechanisms within biological systems can inform dosage guidelines for clinical applications .

Case Studies and Experimental Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines through tubulin inhibition. |

| Study 2 | Bioconjugation | Successfully synthesized novel bioconjugates using this compound as a linker. |

| Study 3 | Material Properties | Developed a polymer composite that exhibited enhanced thermal stability due to the incorporation of triazole derivatives. |

Mechanism of Action

The mechanism of action of (1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanamine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and engage in dipolar interactions with biomolecules, enhancing its binding affinity and specificity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues with Cycloalkyl Substituents

- (1-Cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine (CAS 1248796-35-1) Structure: Cyclohexyl substituent (smaller cycloalkyl group). Molecular Weight: 180.25 g/mol . Key Differences: The cyclohexyl group offers reduced steric hindrance and lower lipophilicity compared to cyclooctyl. This may enhance aqueous solubility but reduce affinity for hydrophobic binding pockets in biological targets. Applications: Used as a precursor for heterocyclic amino acids and in combinatorial chemistry .

Aromatic and Heteroaromatic Derivatives

- [1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine (CAS 944901-27-3) Structure: 4-Methylphenyl substituent (aromatic ring). However, it may reduce metabolic stability due to susceptibility to oxidative enzymes . Synthesis: Prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

(1-(Thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine Hydrochloride

Functionalized Derivatives

[1-(Oxetan-3-yl)-1H-1,2,3-triazol-4-yl]methanamine Hydrochloride (CAS 2225146-87-0)

[1-(prop-2-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine Hydrochloride (CAS 1909336-75-9)

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Substituent | Solubility Trends |

|---|---|---|---|

| (1-Cyclooctyl-1H-triazol-4-yl)methanamine | ~220 (estimated) | Cyclooctyl (bulky) | Low aqueous solubility, high logP |

| (1-Cyclohexyl-1H-triazol-4-yl)methanamine | 180.25 | Cyclohexyl | Moderate solubility |

| [1-(Oxetan-3-yl)-1H-triazol-4-yl]methanamine·HCl | 190.6 | Oxetane | High solubility in polar solvents |

| [1-(4-Methylphenyl)-1H-triazol-4-yl]methanamine | ~200 (estimated) | 4-Methylphenyl | Low solubility, aromatic stacking |

Biological Activity

(1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanamine is a member of the 1,2,3-triazole family, characterized by a cyclooctyl group linked to a triazole ring and a methanamine moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of oncology and microbiology.

The biological activity of this compound primarily involves its interaction with various cellular targets:

- Antiproliferative Effects : Compounds with the 1,2,3-triazole structure have shown significant antiproliferative effects against various cancer cell lines. They often inhibit key enzymes involved in cell division and induce apoptosis through mechanisms such as cell cycle arrest at the G2/M phase.

- Tubulin Interaction : This compound interacts with tubulin by binding to the colchicine site, which inhibits tubulin polymerization. This disruption of the microtubule network is crucial for cancer cell proliferation and survival .

The biochemical properties of this compound include:

| Property | Description |

|---|---|

| Molecular Formula | C11H20N |

| Molecular Weight | 208.3 g/mol |

| Purity | Minimum 95% |

| CAS Number | 2092099-68-6 |

This compound exhibits cytotoxic activity against various cancer cell lines through its ability to influence cellular processes such as apoptosis and cell signaling pathways .

Anticancer Activity

A study evaluating the anticancer properties of triazole derivatives demonstrated that several compounds exhibited potent antiproliferative activity against human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cell lines. The mechanism involved G2/M arrest and apoptosis induction .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown potential antimicrobial activity. Research indicates that triazole derivatives can possess significant antibacterial and antifungal properties. For instance, compounds similar to this triazole exhibited minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Case Study 1: Anticancer Efficacy

In vitro studies have demonstrated that a derivative of this compound induced apoptosis in cancer cells through mitochondrial pathways. Flow cytometry analysis revealed that treated cells exhibited increased sub-G1 populations indicative of apoptotic cells .

Case Study 2: Antimicrobial Properties

A series of synthesized triazole derivatives were tested for their antimicrobial efficacy against Staphylococcus aureus. The results indicated that certain derivatives had MIC values significantly lower than those of traditional antibiotics like ciprofloxacin .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanamine, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") . Key steps include:

- Precursor preparation : Cyclooctyl azide and propargylamine derivatives are common starting materials.

- Reaction optimization : Adjusting catalyst loading (e.g., Cu(I) salts), solvent polarity (DMSO/H2O mixtures), and temperature (25–60°C) improves regioselectivity and yield .

- Purification : Chromatography or recrystallization removes Cu residues; NMR and LC-MS validate purity .

Q. How can researchers confirm the molecular structure of this compound and its intermediates?

- Methodology :

- NMR spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR identifies cyclooctyl (δ 1.2–2.4 ppm, multiplet) and triazole (δ 7.5–8.0 ppm, singlet) protons .

- X-ray crystallography : SHELXL refines crystal structures to resolve bond lengths/angles (e.g., triazole N–N distances ~1.3 Å) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 249.17) .

Q. What preliminary assays are recommended to assess its biological activity?

- Methodology :

- In vitro screening : Use kinase inhibition assays (e.g., tubulin polymerization ) or antimicrobial susceptibility testing (MIC/MBC protocols) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

- Target engagement : Surface plasmon resonance (SPR) measures binding affinity to proteins like β-tubulin .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclooctyl vs. benzyl substituents) influence bioactivity?

- Methodology :

- SAR studies : Compare analogues (e.g., benzyl-triazole derivatives ) in enzymatic assays.

- Computational modeling : Molecular docking (AutoDock Vina) predicts binding poses to targets (e.g., colchicine site on tubulin) .

- Thermodynamic profiling : Isothermal titration calorimetry (ITC) quantifies ΔG and binding stoichiometry .

Q. How can crystallographic data resolve discrepancies in proposed reaction mechanisms?

- Methodology :

- Single-crystal analysis : SHELX-refined structures identify regioisomers (e.g., 1,4- vs. 1,5-triazole products) .

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H⋯O bonds) to explain packing anomalies .

- DFT calculations : Gaussian09 models transition states to validate click chemistry pathways .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical integrity?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.